N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds with structures incorporating elements like the methoxyphenyl, thiazolo[3,2-b][1,2,4]triazole, and fluorophenyl groups have been investigated for their antioxidant and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown promising antioxidant activity, outperforming known antioxidants like ascorbic acid in some cases. Furthermore, these compounds have been tested for anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives identified as highly active against glioblastoma cells (Tumosienė et al., 2020).
Fluorescent Dyes and Sensors
Research into N-ethoxycarbonylpyrene- and perylene thioamides has led to the development of fluorescent dyes displaying a wide range of emission wavelengths and high quantum yields. These dyes have potential applications in fluorescent sensors and imaging, with specific compounds showing dual fluorescence suitable for unique sensing applications (Witalewska et al., 2019).
Antimicrobial Activities
Hybrids containing penicillanic or cephalosporanic acid moieties have been synthesized and evaluated for their biological activities, including antimicrobial effects. Some of these compounds have demonstrated good to moderate antimicrobial activity against various microorganisms, highlighting their potential as new antimicrobial agents (Başoğlu et al., 2013).
Synthesis and Evaluation of Eperezolid-like Molecules
The synthesis of molecules similar to eperezolid and their evaluation for antimicrobial activities have been investigated. These studies contribute to the search for new antimicrobial agents, with some compounds showing high activity against Mycobacterium smegmatis, indicating their potential in treating bacterial infections (Yolal et al., 2012).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole moiety, which is known to have various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, triazole derivatives are known to inhibit the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), which affects the sterol biosynthesis of fungal cell membranes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. In general, heterocyclic compounds like this one can manifest substituents around a core scaffold in defined three-dimensional representations, which can influence their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. If the compound inhibits CYP51, it could lead to disruption of the fungal cell membrane and ultimately cell death .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-17-7-5-13(6-8-17)18-25-21-27(26-18)16(12-31-21)9-10-23-19(28)20(29)24-15-4-2-3-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTDBILXDMWMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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